2,4,6-Tribromophenyl caproate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tribromophenyl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKADNUIXFNFRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340762 | |

| Record name | 2,4,6-Tribromophenyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-09-5 | |

| Record name | 2,4,6-Tribromophenyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromophenyl Hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Tribromophenyl caproate chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2,4,6-Tribromophenyl (B11824935) caproate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

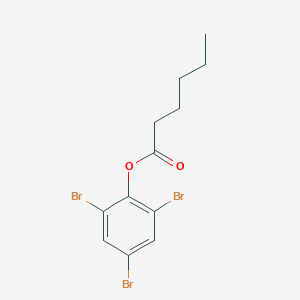

2,4,6-Tribromophenyl caproate, also known as (2,4,6-tribromophenyl) hexanoate, is an organic compound belonging to the class of phenyl esters.[1] Its structure consists of a 2,4,6-tribromophenol (B41969) moiety esterified with caproic acid (hexanoic acid).

Molecular Structure:

The canonical SMILES representation of the molecule is CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br.[2]

Below is a diagram illustrating the logical relationship between the constituent parts of this compound.

Caption: Logical diagram of the precursors of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃Br₃O₂ | [2] |

| Molecular Weight | 428.94 g/mol | [1][2] |

| CAS Number | 16732-09-5 | [2] |

| IUPAC Name | (2,4,6-tribromophenyl) hexanoate | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.77 g/cm³ | [2] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method can be proposed based on standard esterification procedures. The synthesis involves the reaction of 2,4,6-tribromophenol with a derivative of caproic acid, such as caproyl chloride, in the presence of a base.

Materials:

-

2,4,6-tribromophenol

-

Caproyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

Hydrochloric acid (dilute aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 2,4,6-tribromophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add caproyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

The following diagram illustrates a generalized workflow for this proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The general mechanisms of action for common antifungal agents are depicted in the diagram below. The specific pathway for this compound has not been elucidated.

Caption: General mechanisms of action for common classes of antifungal agents.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a brominated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a brominated phenyl ester with documented antifungal properties. While comprehensive data on its physical properties and a detailed, published synthesis protocol are limited, this guide provides a summary of the available information and a proposed synthetic route. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of antifungal action, and explore its potential therapeutic applications.

References

Synthesis of 2,4,6-Tribromophenyl Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tribromophenyl caproate, a molecule of interest for its potential applications. This document outlines two primary synthetic pathways, commencing with the synthesis of the key intermediate, 2,4,6-Tribromophenol, followed by its esterification to the final product. Detailed experimental protocols for each step are provided, drawing from established chemical principles. Quantitative data, including physical properties and spectral information, are summarized for clarity. Additionally, this guide includes graphical representations of the synthetic workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as 2,4,6-Tribromophenyl hexanoate, is an aromatic ester with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves a two-step process: the bromination of phenol (B47542) to produce 2,4,6-Tribromophenol, followed by the esterification of this intermediate with caproic acid or a derivative thereof. This guide details the established methodologies for these transformations, providing researchers with the necessary information to synthesize and characterize this compound.

Synthesis Pathways

The synthesis of this compound can be logically divided into two core stages:

-

Stage 1: Synthesis of 2,4,6-Tribromophenol. This is typically achieved through the electrophilic aromatic substitution of phenol with bromine.

-

Stage 2: Esterification of 2,4,6-Tribromophenol. Due to the steric hindrance of the tribrominated phenol, this step requires robust esterification methods. Two primary approaches are considered: Acylation with Hexanoyl Chloride and Steglich Esterification.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of 2,4,6-Tribromophenol

Reaction: Phenol is reacted with an excess of bromine in a suitable solvent to yield 2,4,6-Tribromophenol.

Materials:

-

Phenol

-

Bromine

-

Water or Glacial Acetic Acid

-

Sodium bisulfite solution (for quenching excess bromine)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, dissolve phenol in water or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred phenol solution. An excess of bromine is typically used to ensure complete tribromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

The white precipitate of 2,4,6-Tribromophenol is then collected by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining salts.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-Tribromophenol as white needles.

-

Dry the purified product under vacuum.

Quantitative Data for 2,4,6-Tribromophenol:

| Property | Value |

| Molecular Formula | C₆H₃Br₃O |

| Molecular Weight | 330.80 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 92-95 °C |

| Solubility | Soluble in ethanol, ether, and chloroform. Sparingly soluble in water. |

Stage 2: Esterification of 2,4,6-Tribromophenol

Two effective methods for the esterification of the sterically hindered 2,4,6-Tribromophenol are presented below.

This method involves the reaction of 2,4,6-Tribromophenol with hexanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

2,4,6-Tribromophenol

-

Hexanoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-Tribromophenol in anhydrous DCM.

-

Add pyridine or triethylamine (as a base) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add hexanoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

This method utilizes a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (DMAP) to facilitate the esterification under mild conditions.[1][2]

Materials:

-

2,4,6-Tribromophenol

-

Caproic acid (Hexanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hexane (for removal of dicyclohexylurea)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve caproic acid, 2,4,6-Tribromophenol, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

If DCU is still present, dissolve the residue in a minimal amount of DCM and add hexane to precipitate the remaining DCU. Filter and concentrate the filtrate.

-

If using EDC, proceed directly to the aqueous workup after the reaction is complete.

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₃Br₃O₂ |

| Molecular Weight | 428.94 g/mol |

| CAS Number | 16732-09-5 |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.77 g/cm³[3] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tribromophenyl group and the aliphatic protons of the caproate chain.[4] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbons in the aromatic ring and the caproate moiety. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three bromine atoms. |

| Infrared (IR) | The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1750-1770 cm⁻¹. |

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The synthesis of the 2,4,6-Tribromophenol intermediate is a well-established process. For the subsequent esterification of this sterically hindered phenol, both acylation with hexanoyl chloride and the Steglich esterification method offer viable routes. The choice of method may depend on the availability of reagents and the desired reaction conditions. The provided experimental protocols and characterization data will serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4,6-TRIBROMOPHENYL N-HEXANOATE(16732-09-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4,6-Tribromophenyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4,6-tribromophenyl (B11824935) hexanoate (B1226103). It includes a detailed summary of its physicochemical properties, spectral data, a proposed experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the properties and potential applications of this halogenated phenolic ester.

Chemical Identity and Physical Properties

2,4,6-Tribromophenyl hexanoate, also known as 2,4,6-tribromophenyl caproate, is a halogenated aromatic ester. Its core structure consists of a hexanoate group esterified with a 2,4,6-tribromophenol (B41969) moiety. The presence of three bromine atoms on the phenyl ring significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of 2,4,6-Tribromophenyl Hexanoate

| Property | Value | Source |

| IUPAC Name | 2,4,6-tribromophenyl hexanoate | [1] |

| Synonyms | This compound, Hexanoic acid, 2,4,6-tribromophenyl ester | [2][3] |

| CAS Number | 16732-09-5 | [1] |

| Molecular Formula | C₁₂H₁₃Br₃O₂ | [1] |

| Molecular Weight | 428.94 g/mol | [1] |

| Physical State | Colorless to light yellow liquid | [2][4] |

| Boiling Point | Not available | |

| Specific Gravity | Not available | |

| Refractive Index | Not available | |

| Solubility in DMSO | ≥ 50 mg/mL (116.57 mM) | [2] |

Spectral Data

The structural elucidation of 2,4,6-tribromophenyl hexanoate is supported by various spectroscopic techniques. The following is a summary of expected and reported spectral data.

Table 2: Spectral Data of 2,4,6-Tribromophenyl Hexanoate

| Technique | Data and Interpretation |

| ¹H NMR | Expected signals include those for the aliphatic chain of the hexanoate group (methyl, methylene (B1212753) protons) and the aromatic protons of the tribromophenyl ring. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon of the ester, the aliphatic carbons of the hexanoate, and the aromatic carbons of the tribromophenyl ring. The carbons attached to bromine atoms would show characteristic shifts. |

| IR Spectroscopy | Key expected absorptions include a strong C=O stretching vibration for the ester group (around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of three bromine atoms. |

Note: Specific spectral data can be found in various chemical databases.[1]

Experimental Protocols

Synthesis of 2,4,6-Tribromophenyl Hexanoate

The synthesis of 2,4,6-tribromophenyl hexanoate can be achieved via the esterification of 2,4,6-tribromophenol with hexanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common method for preparing phenyl esters.[5][6][7]

Materials:

-

2,4,6-tribromophenol

-

Hexanoyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-tribromophenol in anhydrous diethyl ether.

-

Add an equimolar amount of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of hexanoyl chloride to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,4,6-tribromophenyl hexanoate by column chromatography on silica (B1680970) gel.

Analytical Method for Characterization

A gas chromatography-mass spectrometry (GC-MS) method can be developed for the analysis of 2,4,6-tribromophenyl hexanoate.[8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms)

Procedure:

-

Prepare a standard solution of 2,4,6-tribromophenyl hexanoate of known concentration in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Set the GC oven temperature program, injector temperature, and MS parameters.

-

Inject the standard and sample solutions into the GC-MS.

-

Identify the peak for 2,4,6-tribromophenyl hexanoate based on its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a molecule containing three bromine atoms.

-

Quantify the amount of the compound in the sample by comparing its peak area to that of the standard.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of 2,4,6-tribromophenyl hexanoate, its structural similarity to other brominated phenols and brominated flame retardants (BFRs) suggests it may possess endocrine-disrupting properties.[10][11][12][13][14] Many brominated phenolic compounds are known to interfere with hormonal signaling pathways, particularly the thyroid and androgen systems.[10][11][12]

2,4,6-Tribromophenol, the precursor to the title compound, has been shown to disrupt the endocrine system by interfering with Ca²⁺ signaling in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[10] It is plausible that 2,4,6-tribromophenyl hexanoate could be metabolized in vivo to release 2,4,6-tribromophenol, thus exerting similar effects.

Furthermore, several BFRs have been identified as androgen receptor (AR) antagonists.[12] They can bind to the AR and inhibit the action of endogenous androgens, potentially leading to adverse effects on reproductive health.

Based on this information, a potential signaling pathway for the endocrine-disrupting effects of 2,4,6-tribromophenyl hexanoate is proposed below.

The diagram above illustrates a hypothetical mechanism where 2,4,6-tribromophenyl hexanoate, after potential in vivo metabolism to 2,4,6-tribromophenol, acts as an antagonist to the androgen receptor, thereby inhibiting normal androgen-mediated gene transcription.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of 2,4,6-tribromophenyl hexanoate, followed by an initial biological screening.

Conclusion

2,4,6-Tribromophenyl hexanoate is a halogenated aromatic ester with well-defined physical and chemical properties that can be synthesized and characterized using standard organic chemistry techniques. While direct biological data is lacking, its structural relationship to known endocrine-disrupting compounds, such as other brominated phenols, suggests a potential for interaction with hormonal signaling pathways. Further research is warranted to fully elucidate its biological activity and toxicological profile. This guide provides a foundational resource for scientists interested in exploring this and related compounds.

References

- 1. 2,4,6-Tribromophenyl Hexanoate | C12H13Br3O2 | CID 567165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,4,6-Tribromophenyl Hexanoate 16732-09-5 | TCI AMERICA [tcichemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shout.education [shout.education]

- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Are brominated flame retardants endocrine disruptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antifungal Mechanism of 2,4,6-Tribromophenyl caproate: A Technical Guide

For Immediate Release

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration and characterization of novel antifungal agents with unique mechanisms of action. 2,4,6-Tribromophenyl caproate (also known as 2,4,6-Tribromophenyl hexanoate) has been identified as a compound with notable antifungal properties. This technical guide provides an in-depth analysis of its putative mechanism of action, supported by data from structurally related compounds, detailed experimental protocols, and visual representations of the proposed cellular interactions and research workflows. While direct mechanistic studies on this specific molecule are limited in publicly available literature, a robust hypothesis can be formulated by examining its core chemical features: a highly halogenated phenolic ring and a lipophilic ester chain.

Proposed Mechanism of Action

The antifungal activity of this compound is likely multifactorial, stemming from the synergistic effects of its tribromophenol head and caproate tail. The proposed mechanism centers on the disruption of fungal cell membrane integrity and function, potentially leading to inhibition of essential metabolic enzymes.

1.1. Cell Membrane Disruption

The primary mode of action is hypothesized to be the disruption of the fungal cell membrane. Phenolic compounds are known to interfere with membrane integrity.[1] The three bromine atoms on the phenyl ring significantly increase the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer of the fungal cell membrane.[2] This integration disrupts the membrane's fluidity and structural organization.

The caproate (hexanoate) ester tail further enhances this lipophilic character, anchoring the molecule within the membrane. This disruption can lead to several detrimental effects:

-

Increased Permeability: The compromised membrane becomes permeable to ions and small molecules, leading to the leakage of essential cellular contents like electrolytes and sugars.[3]

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of crucial membrane-bound enzymes, including those involved in nutrient transport and cell wall synthesis.[1]

-

Ergosterol (B1671047) Biosynthesis Interference: Phenolic compounds have been shown to inhibit the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining membrane fluidity and integrity.[4][5] By disrupting the membrane, this compound may indirectly or directly interfere with enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase.[6][7]

1.2. Enzyme Inhibition

Beyond membrane disruption, bromophenols have been identified as inhibitors of specific fungal enzymes. A notable target is isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle.[8][9] This cycle is essential for fungi to utilize two-carbon compounds for carbohydrate synthesis, particularly during host infection. Inhibition of ICL by the tribromophenol moiety would starve the fungal cell of essential nutrients, contributing to its death.

Quantitative Data: Antifungal Activity of Related Compounds

| Compound Class | Compound Example | Fungal Species | MIC (µg/mL) | Reference |

| Phenolic Acids | Gallic Acid | Ganoderma boninense | >8000 (PIRG 94%)¹ | [3] |

| p-Coumaric Acid | Alternaria alternata | 1500 | [10] | |

| Salicylic Acid | Various Bacteria/Fungi | 250 - 500 | [11] | |

| Phenyl Esters | Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | 1 - 64 | [12] |

| Bromophenols | Bis(3-bromo-4,5-dihydroxyphenyl)methanone | Candida albicans | Not specified (Potent ICL inhibitor) | [9] |

| Brominated Furanones | 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-one | Candida albicans | 3 | [13] |

| Plant Extracts | Vitis vinifera (Tendrils) | Fusarium spp. | 250 - 300 | [4] |

¹PIRG: Percentage Inhibition of Radial Growth. Concentration reflects the highest tested.

Experimental Protocols

To assess the antifungal activity and elucidate the mechanism of action of compounds like this compound, standardized methodologies are employed.

3.1. Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the Minimum Inhibitory Concentration (MIC).[14][15]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

96-well microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

RPMI 1640 medium, buffered with MOPS

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or plate reader

-

Hemocytometer

-

Sterile PBS

Procedure:

-

Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Suspend several colonies in sterile PBS. c. Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer and confirmed by a hemocytometer. d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

-

Compound Dilution: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plate. The typical concentration range to test is 0.03 to 64 µg/mL. c. Include a positive control well (fungal inoculum, no compound) and a negative control well (medium only).

-

Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the negative control). b. Seal the plate and incubate at 35°C for 24 to 48 hours.

-

MIC Determination: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles and related compounds, this is often defined as the concentration that produces a ≥50% reduction in growth (turbidity) compared to the positive control.

3.2. Protocol for Assessing Cell Membrane Integrity

Objective: To determine if the test compound causes leakage of intracellular components.

Materials:

-

Fungal culture treated with the test compound (at MIC and sub-MIC concentrations)

-

Conductivity meter

-

Spectrophotometer

-

Reagents for specific leakage assays (e.g., for sugar or potassium detection)

Procedure (Electrolyte Leakage):

-

Grow the fungus in liquid culture to the mid-log phase.

-

Harvest and wash the cells with deionized water.

-

Resuspend the cells in deionized water and expose them to various concentrations of this compound. Include a no-compound control.

-

Incubate the suspensions at room temperature.

-

At various time points (e.g., 0, 30, 60, 120 minutes), measure the conductivity of the supernatant using a conductivity meter.

-

An increase in conductivity in the treated samples compared to the control indicates leakage of electrolytes and a compromised cell membrane.

Conclusion

While the precise molecular targets of this compound are yet to be definitively identified, a strong, evidence-based hypothesis points to a mechanism centered on the disruption of the fungal cell membrane. The lipophilic nature of the tribrominated phenyl ring and the caproate ester chain likely drives its accumulation within the lipid bilayer, leading to increased permeability, loss of essential cellular components, and inhibition of membrane-associated functions, including ergosterol biosynthesis. Furthermore, the potential for direct inhibition of key metabolic enzymes like isocitrate lyase presents an additional antifungal pathway. The data from related phenolic and brominated compounds support its potential as a potent antifungal agent. Further research employing the outlined protocols is necessary to fully validate this proposed mechanism and explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromophenols as Candida albicans isocitrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Toxicological Profile of 2,4,6-Tribromophenol (TBP)

A Note on Data Availability

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data for the toxicological profile of 2,4,6-Tribromophenyl caproate . The majority of existing research focuses on the related compound, 2,4,6-Tribromophenol (B41969) (TBP) , from which this compound is derived.

Therefore, this technical guide will provide an in-depth toxicological profile of 2,4,6-Tribromophenol (TBP). While these compounds are structurally related, it is crucial to note that their toxicological properties may differ. The information presented herein for TBP should not be directly extrapolated to this compound without further investigation.

This guide provides a comprehensive overview of the toxicological profile of 2,4,6-Tribromophenol (TBP), designed for researchers, scientists, and drug development professionals.

Executive Summary

2,4,6-Tribromophenol (TBP) is a brominated phenol (B47542) used as a flame retardant, a fungicide, and an intermediate in chemical synthesis.[1] It is also a naturally occurring substance in some marine organisms.[1][2][3] Due to its widespread use and environmental presence, understanding its toxicological profile is essential. TBP has been shown to be rapidly absorbed and excreted.[4][5][6] Acute toxicity is moderate, and it is considered an eye irritant and a skin sensitizer.[4] Subchronic and developmental toxicity studies in rodents have identified the liver and kidney as target organs and have established No-Observed-Adverse-Effect Levels (NOAELs).[4][7] Genotoxicity findings are mixed, with some evidence of chromosomal aberrations in vitro.[4] Carcinogenicity data in humans are not available.[7] Mechanistic studies suggest that TBP can interfere with cellular signaling pathways, including calcium signaling and thyroid hormone transport.[3][8][9]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118-79-6 | [4][10] |

| Molecular Formula | C₆H₃Br₃O | [10] |

| Molecular Weight | 330.83 g/mol | [11] |

| Appearance | Soft off-white to pink flakes | [11] |

| Solubility | Partly miscible in water; Soluble in alcohol, chloroform, ether, glycerol (B35011) oils, and caustic alkali solutions | [11] |

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that TBP is rapidly absorbed after oral administration and is primarily excreted in the urine within 24 hours.[4][5][6] The half-life in blood has been reported to be approximately 2.03 hours in rats.[12] After intravenous administration in female rats, about 61% of the dose was recovered in the urine after 4 hours, and 89-94% within 24 hours.[5][6] Fecal excretion accounted for about 5% of the dose.[5][6] Oral bioavailability in rats is estimated to be between 23% and 27%.[5][6] TBP can also be absorbed through the skin.[5][6]

Metabolism of TBP in rodents involves glucuronidation and sulfation.[5][6] The parent compound, TBP, along with TBP-glucuronide and TBP-sulfate, have been identified in the urine.[5][6] Bile contains TBP-glucuronide, while feces contain the parent TBP.[5][6] In rice plants, metabolism is more extensive, involving debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation.[13]

Bioaccumulation

The bioconcentration factor (BCF) for TBP in fish has been reported to be as high as 513, suggesting a potential for bioaccumulation.[4] However, repeated oral dosing studies in rats did not show evidence of bioaccumulation or alteration of its own metabolism.[5][6]

Toxicological Data

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1486 mg/kg bw | [4] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | [4] |

| LC₅₀ | Rat | Inhalation | > 50,000 mg/m³ | [4] |

| LC₅₀ (96h) | Cyprinus carpio (Carp) | Water | 1.1 mg/L | [4] |

| EC₅₀ (48h) | Daphnia magna | Water | 0.26 mg/L | [4] |

Subchronic Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats identified a NOAEL of 100 mg/kg/day.[4][7] At higher doses (300 mg/kg/day and above), effects such as salivation, increased serum creatinine, and at 1000 mg/kg/day, suppressed body weight gain and increased liver weight were observed.[4][7]

Genotoxicity

The genotoxicity of TBP is not fully elucidated. It has tested negative in in vitro gene mutation studies in bacteria (Ames test).[4] However, an in vitro chromosomal aberration test was positive with and without metabolic activation.[4]

Carcinogenicity

There are no studies available on the carcinogenic effects of TBP in humans.[7] The International Agency for Research on Cancer (IARC) has not classified TBP with respect to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats, the NOAEL for reproduction/developmental toxicity was determined to be 300 mg/kg/day.[4] At 1000 mg/kg/day, there was a decrease in neonatal viability and body weight.[4][7] In a pilot teratology study in rats, a dose of 3000 mg/kg/day was lethal to pregnant females after one day of treatment.[14] The LOAEL for maternal and fetal toxicity was 1000 mg/kg-day based on decreased maternal weight gain and fetal viability, with a NOAEL of 300 mg/kg-day.[7] Oral exposure of adult zebrafish to TBP in feed at 3300 µg/g resulted in reduced fertilization success and disturbed gonad morphology.[2]

Mechanism of Action and Signaling Pathways

TBP has been shown to interact with several biological systems, suggesting multiple potential mechanisms of toxicity.

Disruption of Calcium Signaling

In neuroendocrine (PC12) cells, TBP selectively decreases calcium entry through voltage-dependent calcium channels, with a half-maximal inhibitory concentration (IC₅₀) of 28 ± 19 µM for the reduction of calcium channel currents.[8] This disruption of calcium homeostasis can have widespread effects on cellular function.

Figure 1: Inhibition of voltage-gated calcium channels by TBP.

Interaction with Thyroid Hormone Transport

TBP can bind to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting thyroid hormone signaling.[3][12] This interaction could be a mechanism for endocrine-disrupting effects.

Neurotoxicity

In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that TBP can induce differentiation at low concentrations (starting from 0.1 µM) and apoptosis at higher concentrations (from 12.5 µM).[15] These findings suggest a potential for neurodevelopmental toxicity.

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)

This protocol was used to assess the subchronic and reproductive toxicity of TBP in rats.[4]

-

Test System: SD (Crj: CD) rats.

-

Administration: Gavage.

-

Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg/day.

-

Dosing Period: Males were dosed for 48 days (starting 14 days before mating). Females were dosed for 41 to 45 days (starting 14 days before mating through gestation and lactation).

-

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated in the parental animals. Reproductive parameters (e.g., fertility, gestation length) and offspring viability and growth were also assessed.

Figure 2: Workflow for the OECD TG 422 study on TBP.

In Vitro Calcium Channel Current Measurement

This electrophysiological approach was used to investigate the effect of TBP on voltage-dependent calcium channels in PC12 cells.[8]

-

Test System: PC12 (rat pheochromocytoma) cells.

-

Method: Whole-cell patch-clamp technique.

-

Procedure:

-

PC12 cells are cultured and prepared for electrophysiological recording.

-

A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

Voltage steps are applied to the cell to activate voltage-dependent calcium channels.

-

The resulting inward calcium currents are measured.

-

TBP is applied at various concentrations to the external solution, and the effect on the calcium currents is recorded to determine the concentration-response relationship and IC₅₀ value.

-

Conclusion

2,4,6-Tribromophenol (TBP) is a compound with a complex toxicological profile. It is readily absorbed and excreted, with the liver and kidneys being the primary target organs in animal studies. While not showing strong evidence of mutagenicity, it has the potential to cause chromosomal aberrations. Reproductive and developmental effects are observed at high doses. Mechanistic data point towards the disruption of calcium signaling and potential endocrine disruption as key modes of action. The lack of carcinogenicity data is a significant knowledge gap. The information presented for TBP provides a basis for understanding the potential hazards of related brominated phenols, but further research is imperative to delineate the specific toxicological profile of this compound.

References

- 1. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral exposure of adult zebrafish (Danio rerio) to 2,4,6-tribromophenol affects reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epic.awi.de [epic.awi.de]

- 10. medchemexpress.com [medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Multiple Metabolic Pathways of 2,4,6-Tribromophenol in Rice Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation of 2,4,6-Tribromophenyl caproate in Soil and Water: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the biodegradation of 2,4,6-Tribromophenyl caproate is limited. This guide synthesizes information on the biodegradation of its constituent components, 2,4,6-Tribromophenol (TBP) and caproic acid, to propose a hypothetical degradation pathway and relevant experimental protocols.

Introduction

This compound is an aromatic ester used as an anti-fungal agent.[1] As an organic compound introduced into the environment, understanding its biodegradation is crucial for assessing its environmental fate and potential risks. This technical guide provides an in-depth overview of the predicted biodegradation of this compound in soil and water, intended for researchers, scientists, and drug development professionals. The proposed pathway involves an initial enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting 2,4,6-Tribromophenol (TBP) and caproic acid.

Hypothetical Biodegradation Pathway

The biodegradation of this compound is hypothesized to be a two-stage process initiated by the cleavage of the ester linkage, a common step in the degradation of phthalate (B1215562) esters in soil.[2]

Stage 1: Hydrolysis

Microbial carboxylic ester hydrolases (esterases) present in soil and water are expected to catalyze the hydrolysis of this compound.[3] This reaction would yield 2,4,6-Tribromophenol (TBP) and caproic acid.

Stage 2: Degradation of Intermediates

-

2,4,6-Tribromophenol (TBP) Degradation: Following hydrolysis, TBP is subject to further microbial degradation. Studies have shown that TBP can be degraded by various microorganisms, such as Ochrobactrum sp. and Cupriavidus sp.[4][5] The degradation can proceed through different mechanisms, including:

-

Reductive dehalogenation: Sequential removal of bromine atoms. For instance, Ochrobactrum sp. strain TB01 has been shown to convert TBP to phenol (B47542) through 2,4-dibromophenol (B41371) and 2-bromophenol (B46759) intermediates.[4]

-

Oxidative dehalogenation: Involving monooxygenases that can lead to the formation of brominated hydroquinones, which are then subject to ring cleavage.[5]

-

-

Caproic Acid Degradation: Caproic acid is a medium-chain fatty acid that can be utilized by a wide range of microorganisms as a carbon and energy source. It is typically degraded through the β-oxidation pathway to acetyl-CoA, which then enters the citric acid cycle. Various bacteria, including Clostridium species, are known to be involved in both the production and degradation of caproic acid.[4]

The following diagram illustrates the proposed biodegradation pathway:

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the biodegradation of this compound.

Soil/Water Sample Collection and Preparation

-

Soil: Collect topsoil samples (0-15 cm depth) from a site with no known history of contamination with brominated compounds. Sieve the soil (2 mm mesh) to remove stones and large debris. Store at 4°C before use.

-

Water: Collect surface water samples from a river or lake. Filter through a 0.45 µm membrane to remove suspended particles.

Biodegradation Microcosm Setup

-

Soil Microcosms:

-

Weigh 100 g of fresh soil into 250 mL glass flasks.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil to a final concentration (e.g., 10 mg/kg) of the test compound, ensuring the solvent evaporates completely.

-

Adjust the moisture content to 60% of the water-holding capacity with sterile deionized water.

-

Incubate the flasks in the dark at a controlled temperature (e.g., 25°C).

-

Include sterile controls (autoclaved soil) to assess abiotic degradation.

-

-

Water Microcosms:

-

Dispense 100 mL of the filtered water sample into 250 mL glass flasks.

-

Spike with this compound from a stock solution to a final concentration (e.g., 1 mg/L).

-

Incubate on a shaker (120 rpm) in the dark at a controlled temperature (e.g., 25°C).

-

Include sterile controls (autoclaved water).

-

The following diagram illustrates the experimental workflow for the microcosm studies:

Chemical Analysis

-

Extraction:

-

Soil: Extract this compound and its metabolites from soil samples using an accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with a suitable solvent mixture (e.g., hexane/acetone).

-

Water: Use solid-phase extraction (SPE) with C18 cartridges to extract the analytes from water samples.

-

-

Analysis:

Esterase Activity Assay

To confirm the initial hydrolysis step, a soil esterase activity assay can be performed.

-

Principle: This assay is based on the colorimetric determination of p-nitrophenol released from the hydrolysis of p-nitrophenyl acetate (B1210297) (a substrate analog).

-

Procedure:

-

Incubate a small amount of soil (e.g., 1 g) with a solution of p-nitrophenyl acetate in a modified universal buffer (pH 7.5).

-

After a defined incubation period (e.g., 1 hour) at a specific temperature (e.g., 37°C), stop the reaction.

-

Extract the p-nitrophenol and measure its absorbance at 400 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the biodegradation of this compound, based on typical degradation patterns of related compounds.

Table 1: Hypothetical Degradation of this compound in Soil (Initial Concentration = 10 mg/kg)

| Time (days) | This compound (mg/kg) | 2,4,6-Tribromophenol (mg/kg) | Caproic Acid (mg/kg) |

| 0 | 10.0 | 0.0 | 0.0 |

| 7 | 6.5 | 2.8 | 1.1 |

| 14 | 3.2 | 4.1 | 0.5 |

| 28 | 1.1 | 3.5 | < 0.1 |

| 56 | < 0.1 | 1.2 | < 0.1 |

Table 2: Hypothetical Degradation of this compound in Water (Initial Concentration = 1 mg/L)

| Time (days) | This compound (mg/L) | 2,4,6-Tribromophenol (mg/L) | Caproic Acid (mg/L) |

| 0 | 1.00 | 0.00 | 0.00 |

| 3 | 0.58 | 0.33 | 0.13 |

| 7 | 0.21 | 0.45 | 0.06 |

| 14 | 0.05 | 0.38 | < 0.01 |

| 21 | < 0.01 | 0.15 | < 0.01 |

Conclusion

The biodegradation of this compound in soil and water is likely to proceed via an initial ester hydrolysis to form 2,4,6-Tribromophenol and caproic acid, which are then further degraded by microorganisms. The experimental protocols and analytical methods described in this guide provide a framework for investigating the environmental fate of this compound. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved in this process and to determine the actual degradation rates and pathways under various environmental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Caproic Acid-Producing Bacteria in Chinese Baijiu Brewing [frontiersin.org]

- 5. Soil Microbial Communities Involved in Proteolysis and Sulfate-Ester Hydrolysis Are More Influenced by Interannual Variability than by Crop Sequence [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,4,6-Tribromophenyl Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 2,4,6-Tribromophenyl (B11824935) caproate (CAS No. 16732-09-5). Due to the limited publicly available quantitative data for this specific compound, this guide also includes solubility information for the structurally related precursor, 2,4,6-Tribromophenol, to provide a broader context for formulation and development. Furthermore, a standardized experimental protocol for determining thermodynamic solubility is detailed, offering a robust methodology for in-house data generation.

Physicochemical Properties Overview

2,4,6-Tribromophenyl caproate, also known as 2,4,6-tribromophenyl hexanoate, is an anti-fungal agent.[1] It presents as a colorless to light yellow liquid.[2] Key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 16732-09-5 | [1] |

| Molecular Formula | C₁₂H₁₃Br₃O₂ | [1][2] |

| Molecular Weight | 428.94 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Solubility Data

Comprehensive solubility data for this compound is not widely published. The available information is summarized in the table below.

This compound Solubility

The only available data point indicates its solubility in a common polar aprotic solvent, Dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Temperature | Solubility | Notes |

| DMSO | Not Specified | ≥ 50 mg/mL (116.57 mM) | Saturation was not reached at this concentration. It is noted that hygroscopic DMSO can significantly impact the solubility.[1] |

Solubility of 2,4,6-Tribromophenol (Related Compound)

To aid researchers, the solubility profile of the related compound 2,4,6-Tribromophenol (CAS No. 118-79-6) is provided. This compound is a solid and its solubility characteristics can offer insights into the behavior of its ester derivatives.

| Solvent | Temperature | Solubility | Notes |

| Water | 15 °C | 70 mg/L | Also cited as soluble in 14,000 parts water at 15 °C. |

| Alcohol | Not Specified | Soluble | Qualitative data. |

| Chloroform | Not Specified | Soluble | Qualitative data. |

| Ether | Not Specified | Soluble | Qualitative data. |

| Caustic Alkaline Solutions | Not Specified | Soluble | Qualitative data. |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[3][4] This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.

Objective

To determine the saturation concentration of a test compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

Test Compound (e.g., this compound)

-

Selected Solvents (e.g., water, ethanol, acetonitrile, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of the test compound to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is achieved. A common approach is to use an amount that is at least 5-10 times the estimated solubility.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle. To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter and dispense the filtered saturated solution into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles.[3]

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Generate a calibration curve using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

-

Analyze the filtered supernatant sample to determine its concentration. The sample may require dilution to fall within the linear range of the calibration curve.

-

-

Data Reporting: The solubility is reported as the determined concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

Caption: Generalized workflow for the shake-flask equilibrium solubility determination method.

References

An In-depth Technical Guide to the Thermal Decomposition Products of 2,4,6-Tribromophenyl Caproate

Predicted Primary Thermal Decomposition of 2,4,6-Tribromophenyl Caproate

This compound is an ester of 2,4,6-tribromophenol (B41969) and caproic acid. The most probable initial step in its thermal decomposition is the cleavage of the ester bond. This would lead to the formation of 2,4,6-tribromophenol and derivatives of caproic acid, such as caproic anhydride (B1165640) and ketenes, through various potential reaction pathways.

Caption: Predicted initial thermal decomposition of this compound.

Secondary Thermal Decomposition of 2,4,6-Tribromophenol

The primary decomposition product, 2,4,6-tribromophenol, is a well-studied brominated compound and is known to be a precursor to the formation of hazardous polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) at elevated temperatures.[1][2] The thermal degradation of TBP can proceed through various complex reaction pathways including debromination, condensation, and cyclization.

The formation of PBDD/Fs from TBP is a significant environmental and health concern.[1][2] The pathways involve the generation of bromophenoxy radicals, which can then undergo condensation reactions. The yields of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF from the thermal reaction of 2,4,6-TBP have been reported to range from 0.067 to 10.3 ng/g and 0.207–9.68 ng/g, respectively.[1]

Caption: Formation of PBDD/Fs from the thermal decomposition of 2,4,6-TBP.

Other Potential Thermal Decomposition Products

Studies on the thermal decomposition of various brominated flame retardants, including those that produce TBP as an intermediate, have identified a range of other products. These are likely to be present in the decomposition effluent of this compound.

| Product Class | Specific Compounds | Reference |

| Brominated Phenols | 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol | [3] |

| Inorganic Acids | Hydrogen Bromide (HBr) | [4][5] |

| Brominated Hydrocarbons | Bromoethane, Bromo-pentane, Tribromomethane, Tetrabromomethane | [3][6] |

| Aromatic Compounds | Phenol, 1,3,5-Tribromobenzene | [3] |

| Oxygenated Heterocycles | Benzo[b]furan, 2-Methylbenzofuran, 5-Bromo-1-benzofuran | [3] |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Various PAHs | [1] |

Experimental Protocols for Thermal Decomposition Studies

The investigation of thermal decomposition products typically involves controlled pyrolysis or combustion followed by sophisticated analytical techniques to identify and quantify the resulting compounds.

Caption: A typical workflow for analyzing thermal decomposition products.

-

Apparatus: A common apparatus is a steady-state tube furnace or a pyrolyzer coupled to a gas chromatograph.[3]

-

Temperature: Decomposition studies are often conducted over a range of temperatures, typically from 300°C to 900°C, to simulate various fire conditions.[7] For instance, the thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane has been studied at 240°C and 340°C.[4]

-

Atmosphere: Experiments are performed in an inert atmosphere (e.g., nitrogen, helium) to study pyrolysis or in an oxidative atmosphere (e.g., air) to simulate combustion.[4][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile organic compounds in the decomposition products.[3] Chromatographic peaks are typically identified by comparing their mass spectra with a library such as the NIST MS Library.[3]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the gaseous or condensed-phase products.[3]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature range of the material, while DSC can provide information on the heat flow associated with thermal events.[4]

-

Solid Phase Microextraction (SPME): SPME is a sampling technique used to extract and concentrate analytes from the gas phase before GC-MS analysis.[3]

Conclusion

While direct experimental data for the thermal decomposition of this compound is lacking, a scientifically sound prediction of its behavior can be made based on the extensive research on its core structural component, 2,4,6-tribromophenol, and other related brominated flame retardants. The initial decomposition is expected to yield 2,4,6-tribromophenol, which can then undergo further reactions at elevated temperatures to form a complex mixture of brominated and non-brominated compounds, including the highly toxic PBDD/Fs. Further experimental investigation is warranted to fully characterize the thermal decomposition profile of this specific compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence and formation pathways analysis of PBDD/Fs from 2,4,6-tribromophenol under thermal reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cetjournal.it [cetjournal.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Analysis of 2,4,6-Tribromophenyl Caproate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromophenyl (B11824935) caproate, also known as 2,4,6-tribromophenyl hexanoate, is a brominated organic compound.[1] Due to its chemical structure, it belongs to a class of compounds that can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique offers high sensitivity and selectivity, making it suitable for the identification and quantification of such compounds in various matrices. These application notes provide a comprehensive protocol for the determination of 2,4,6-Tribromophenyl caproate using GC-MS, covering sample preparation, instrument parameters, and data analysis. The methodologies presented are based on established practices for the analysis of similar brominated flame retardants and related compounds.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The sample is first subjected to a suitable extraction and clean-up procedure to isolate the analyte and remove interfering matrix components. The extracted sample is then injected into the gas chromatograph, where the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[2]

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Sample vials

-

Pipettes and general laboratory glassware

-

-

Reagents:

-

This compound standard

-

Hexane (B92381) (GC grade)

-

Dichloromethane (B109758) (GC grade)

-

Acetone (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Internal Standard (e.g., deuterated 2,4,6-tribromoanisole (B143524) or a structurally similar brominated compound)[3]

-

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general protocols for solid and liquid samples.

A. Solid Samples (e.g., soil, sediment, tissue)

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Spike with the internal standard solution.

-

Vortex for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 2-7) twice more with fresh solvent.

-

Combine the supernatants.

-

-

Clean-up (if necessary):

-

Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

-

For complex matrices, a solid-phase extraction (SPE) clean-up may be required. A silica (B1680970) or Florisil cartridge can be used to remove polar interferences.

-

Elute the analyte from the SPE cartridge with a suitable solvent mixture (e.g., hexane:dichloromethane).

-

-

Concentration and Reconstitution:

-

Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of hexane.

-

The sample is now ready for GC-MS analysis.

-

B. Liquid Samples (e.g., water, plasma)

-

Liquid-Liquid Extraction (LLE):

-

Take a known volume (e.g., 10-50 mL) of the liquid sample in a separatory funnel.

-

Spike with the internal standard solution.

-

Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer).

-

Repeat the extraction twice more with fresh dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through anhydrous sodium sulfate to remove water.

-

Evaporate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[4]

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Scan Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for this compound (C12H13Br3O2): Based on its structure, prominent ions would likely include the molecular ion cluster and fragment ions resulting from the loss of the caproate group or bromine atoms. The NIST Mass Spectrometry Data Center lists the top three m/z peaks as 99, 43, and 71.[1] For quantification, characteristic ions of higher mass with good abundance should be selected.

-

Data Presentation

Quantitative data for the analysis of this compound should be summarized for clear comparison. The following table provides expected performance characteristics based on the analysis of similar brominated compounds by GC-MS.

| Parameter | Expected Value |

| Retention Time (RT) | Analyte-specific, to be determined experimentally |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 80 - 120% |

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS analysis.

References

- 1. 2,4,6-Tribromophenyl Hexanoate | C12H13Br3O2 | CID 567165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of 2,4,6-Tribromophenyl Caproate using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tribromophenyl caproate is an ester derivative of 2,4,6-tribromophenol, noted for its potential anti-fungal properties. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is suitable for determining the concentration of the active ingredient in semi-solid formulations, such as creams.

Principle

This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from potential matrix components. The quantification is achieved by using an external standard method with detection via UV spectrophotometry. The tribromophenyl chromophore allows for sensitive detection at a wavelength of 290 nm.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 290 nm |

| Run Time | 25 minutes |

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., 5 µg/mL, 25 µg/mL, and 75 µg/mL) from a separate weighing of the reference standard.

3. Sample Preparation (from a Cream Formulation)

-

Accurately weigh approximately 1.0 g of the cream formulation containing this compound into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Vortex for 5 minutes to disperse the cream and extract the analyte.

-

Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

If necessary, dilute the filtrate with acetonitrile to bring the concentration within the linear range of the calibration curve.

Data Presentation

Table 1: Linearity and Range

The linearity of the method was assessed by a six-point calibration curve. The results are summarized below.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 55.2 |

| 5.0 | 278.1 |

| 10.0 | 551.5 |

| 25.0 | 1380.7 |

| 50.0 | 2755.9 |

| 100.0 | 5520.3 |

| Regression Equation | y = 55.18x + 1.52 |

| Correlation Coefficient (R²) | 0.9998 |

| Linear Range | 1.0 - 100.0 µg/mL |

Table 2: Precision

Precision was evaluated by analyzing six replicate injections of the QC samples on the same day (Intra-day) and on three different days (Inter-day).

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) |

| 5.0 (Low QC) | 1.85 | 2.45 |

| 25.0 (Mid QC) | 1.10 | 1.98 |

| 75.0 (High QC) | 0.95 | 1.55 |

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking a placebo cream matrix with known amounts of this compound at three concentration levels.

| Spiked Concentration (µg/g) | Measured Concentration (µg/g, mean, n=3) | Recovery (%) | %RSD |

| 50.0 | 49.5 | 99.0 | 1.75 |

| 100.0 | 101.2 | 101.2 | 1.20 |

| 150.0 | 149.1 | 99.4 | 1.15 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.